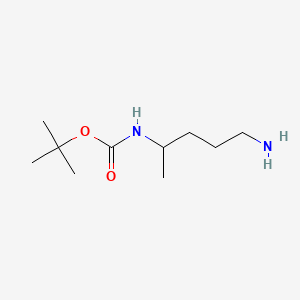

tert-Butyl (5-aminopentan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-Butyl (5-aminopentan-2-yl)carbamate can be synthesized through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities for this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-Butyl (5-aminopentan-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. For example, palladium-catalyzed cross-coupling reactions with various aryl halides have been investigated .

Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and other substituted amides or N-protected amines .

Wissenschaftliche Forschungsanwendungen

Tert-Butyl (5-aminopentan-2-yl)carbamate has a wide range of scientific research applications. In medicinal chemistry, it is used in the synthesis of various therapeutic compounds. It is also utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Additionally, it is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines .

Wirkmechanismus

The mechanism of action of tert-Butyl (5-aminopentan-2-yl)carbamate involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by undergoing chemical reactions that lead to the formation of active intermediates, which then interact with specific molecular targets. These interactions can result in various biological effects, depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to tert-Butyl (5-aminopentan-2-yl)carbamate include other carbamates such as tert-Butyl carbamate and N-Boc-protected amines .

Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique synthetic routes used to produce it. Its potential therapeutic applications and versatility in various chemical reactions also contribute to its uniqueness.

Biologische Aktivität

Tert-butyl (5-aminopentan-2-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique amine structure, has been investigated for various pharmacological properties, including anti-inflammatory and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-aminopentan-2-yl side chain. The presence of the amino group is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects in various biological systems.

1. Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of carbamates exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated that these compounds could inhibit inflammation effectively, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Percentage (%) |

|---|---|

| Indomethacin | 100 |

| This compound | 54.239 |

| Other derivatives | 39.021 - 54.239 |

2. Neuroprotective Effects

Research has indicated that related compounds can act as inhibitors of amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease. A study involving a compound structurally similar to this compound showed moderate protective effects against astrocyte cell death induced by amyloid beta .

The findings suggested that while the compound reduced TNF-alpha levels and free radicals in cell cultures, its efficacy was not statistically significant when compared to established treatments like galantamine.

| Treatment | Effect on Astrocyte Death (%) |

|---|---|

| Control | 100 |

| Aβ Treatment | 80 |

| M4 Compound | 20 |

| Galantamine | Significant reduction |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate cytokine production, particularly TNF-alpha, which plays a pivotal role in inflammatory responses.

- Amyloid Beta Interaction : The structural features of the compound may facilitate interactions with amyloid beta peptides, potentially preventing their aggregation.

Case Studies

Several case studies have highlighted the potential applications of this compound and its derivatives:

- Anti-inflammatory Efficacy : In a controlled study involving rat models, the administration of carbamate derivatives resulted in significant reductions in paw edema compared to untreated controls.

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that treatment with related compounds led to a reduction in cell death rates among astrocytes exposed to amyloid beta, suggesting potential for therapeutic applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-aminopentan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFSVDUGQNCSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.